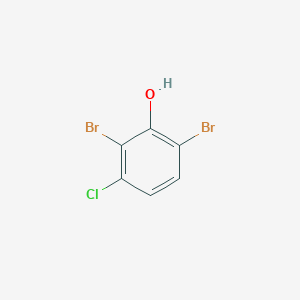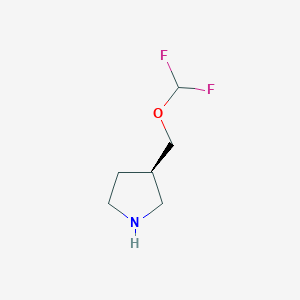
2,6-Dibromo-3-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO. It is a white crystalline solid with a distinct odor and bitter taste. This compound is soluble in solvents such as alcohol, ether, and chlorinated hydrocarbons. It is primarily used as a flame retardant and biocide, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-chlorophenol can be synthesized through the bromination of 3-chlorophenol. The reaction typically involves the use of bromine in the presence of a solvent like dichloromethane. The process is carried out at room temperature, and the reaction time is usually around 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Less brominated phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its antimicrobial properties, making it useful in developing disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is widely used as a flame retardant in plastics, rubber, textiles, and coatings
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways, including those involved in cell wall synthesis and energy production .
Comparación Con Compuestos Similares
- 2,4,6-Tribromophenol
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzoic acid
Comparison: 2,6-Dibromo-3-chlorophenol is unique due to its specific bromination pattern and the presence of a chlorine atom. This structural uniqueness imparts distinct chemical and biological properties, making it more effective as a biocide and flame retardant compared to its analogs .
Propiedades
Número CAS |
28165-55-1 |
|---|---|
Fórmula molecular |
C6H3Br2ClO |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
2,6-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Clave InChI |
IRDKAEPDVBTGRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)




